molecular formula C21H13FN2O3S B2853558 1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632317-64-7

1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2853558
CAS No.: 632317-64-7
M. Wt: 392.4
InChI Key: IJTDGSIDBPPHGM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13FN2O3S and its molecular weight is 392.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to have the potential to activate or inhibit various biochemical pathways and enzymes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .

Biological Activity

1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to a class of pyrrole derivatives. Its unique heterocyclic structure suggests potential biological activities, although specific research on this compound remains limited. This article explores the biological activities associated with similar compounds and discusses the potential pharmacological applications of this specific derivative.

Structural Characteristics

The molecular structure of this compound includes:

  • Chromeno-Pyrrole Backbone : This core structure is prevalent in various biologically active molecules.
  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Fluorophenyl Substituent : The presence of fluorine may enhance lipophilicity and biological activity.

Biological Activities

While direct studies on the compound are scarce, analogous compounds exhibit a range of biological activities:

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. For instance, thiazole-containing compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.

Anticancer Properties

Pyrrole derivatives have been reported to possess anticancer activities. The chromeno-pyrrole framework has been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also exhibit such properties.

The exact mechanism of action for this compound is not fully elucidated. However, it can be hypothesized based on the activities of similar compounds:

  • Enzyme Inhibition : Many pyrrole derivatives act as enzyme inhibitors, targeting kinases or proteases involved in disease progression.
  • Receptor Binding : The compound may interact with various receptors (e.g., G-protein coupled receptors) influencing signaling pathways related to inflammation and cancer.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneSimilar chromeno-pyrrole core; different fluorine positionAntimicrobial
1-(3-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneSimilar core; different substitution patternAnticancer
1-(4-Bromophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneBromine substitution; similar coreAnti-inflammatory

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies focus on efficient synthesis techniques that allow for the generation of compound libraries containing diverse substituents. Such approaches enhance the potential for discovering novel therapeutic agents based on this structural framework.

Properties

IUPAC Name

1-(2-fluorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3S/c1-11-6-7-15-13(10-11)18(25)16-17(12-4-2-3-5-14(12)22)24(20(26)19(16)27-15)21-23-8-9-28-21/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTDGSIDBPPHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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